molecular formula C16H15N3O2S2 B2579682 1-(1-Benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2178773-28-7

1-(1-Benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2579682
CAS No.: 2178773-28-7
M. Wt: 345.44
InChI Key: AEZRNBLSJZHNNK-UHFFFAOYSA-N
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Description

1-(1-Benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
The exact mass of the compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[b]thiophen-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with thiadiazole and benzothiophene structures have been synthesized and analyzed for their structural properties. For instance, the synthesis of novel heterocycles involving piperidinyl and morpholino groups has been described, with their structures confirmed through various spectroscopic methods and X-ray diffraction studies. Such compounds exhibit interesting conformational characteristics and intermolecular interactions, contributing to their stability and potential reactivity (S. Benaka Prasad et al., 2018).

Anticancer Activity

Several synthesized compounds containing elements of the queried structure have been investigated for their anticancer properties. For example, thiophene containing 1,3-diarylpyrazole derivatives have shown significant growth inhibitory effects on various human cancer cell lines, suggesting their potential as anticancer agents (Nazan Inceler et al., 2013).

Antibacterial and Antimicrobial Screening

Compounds with similar structural frameworks have been synthesized and screened for their antibacterial activities. The presence of thiadiazole, pyrazole, and benzoxazole groups has been linked to antibacterial properties, indicating their usefulness in developing new antimicrobial agents (V. P. Landage et al., 2019).

Molecular Aggregation and Interaction Studies

Research has also focused on the molecular aggregation properties of thiadiazolyl and benzene diol compounds in various solvents, highlighting their potential in materials science and pharmacology. The study of solvent effects on molecular aggregation could lead to insights into the drug delivery systems and the design of functional materials (A. Matwijczuk et al., 2016).

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-15(14-9-11-3-1-2-4-13(11)23-14)19-7-5-12(6-8-19)21-16-18-17-10-22-16/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZRNBLSJZHNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.